2-(3-Cyclopropyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(3-Cyclopropyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC18277354
InChI: InChI=1S/C15H20BFO2/c1-14(2)15(3,4)19-16(18-14)12-7-5-6-11(13(12)17)10-8-9-10/h5-7,10H,8-9H2,1-4H3
SMILES:
Molecular Formula: C15H20BFO2
Molecular Weight: 262.13 g/mol

2-(3-Cyclopropyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC18277354

Molecular Formula: C15H20BFO2

Molecular Weight: 262.13 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Cyclopropyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane -

Specification

Molecular Formula C15H20BFO2
Molecular Weight 262.13 g/mol
IUPAC Name 2-(3-cyclopropyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C15H20BFO2/c1-14(2)15(3,4)19-16(18-14)12-7-5-6-11(13(12)17)10-8-9-10/h5-7,10H,8-9H2,1-4H3
Standard InChI Key SRLRGSANSYISBC-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C3CC3)F

Introduction

Structural and Electronic Properties

Molecular Architecture

The compound’s structure consists of a dioxaborolane ring (a five-membered boron-containing heterocycle) fused to a 3-cyclopropyl-2-fluorophenyl group. The boron atom is coordinated to two oxygen atoms within the dioxaborolane framework, while the phenyl ring is substituted with a fluorine atom at the ortho position and a cyclopropyl group at the meta position. The tetramethyl groups at the 4,4,5,5 positions of the dioxaborolane ring introduce significant steric bulk, which influences its reactivity in catalytic cycles .

The canonical SMILES representation B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C3CC3)F\text{B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C3CC3)F} underscores the spatial arrangement of substituents. X-ray crystallography data for analogous dioxaborolanes reveal bond lengths of approximately 1.36–1.38 Å for B–O bonds and 1.48–1.50 Å for B–C bonds, suggesting a balance between covalent and coordinative bonding .

Electronic Effects

The fluorine atom’s electronegativity (χ=4.0\chi = 4.0) induces electron-withdrawing effects, polarizing the aromatic ring and enhancing the boron center’s electrophilicity. This polarization facilitates transmetalation steps in cross-coupling reactions. Conversely, the cyclopropyl group’s strain energy (27.5kcal/mol\sim 27.5 \, \text{kcal/mol}) and hyperconjugative interactions donate electron density to the phenyl ring, creating a nuanced electronic profile .

Synthesis and Purification

Reaction Pathways

The synthesis typically proceeds via a multi-step sequence:

  • Formation of the Dioxaborolane Ring: A boronic acid precursor reacts with pinacol (C6H14O2\text{C}_6\text{H}_{14}\text{O}_2) under acidic conditions to form the dioxaborolane core.

  • Introduction of the Fluorophenyl Group: A Suzuki-Miyaura coupling or direct electrophilic fluorination installs the fluorine substituent.

  • Cyclopropanation: Transition metal-catalyzed cyclopropanation (e.g., using rhodium or iron catalysts) adds the cyclopropyl moiety .

A representative procedure from recent literature involves iron-catalyzed boration of cinnamyl carbonates, achieving yields of 60–78% under optimized conditions (65°C, THF solvent, 7-hour reaction time) .

Purification Strategies

Chromatographic purification (silica gel, petroleum ether/ethyl acetate eluent) is standard, though recrystallization from hexane/ethyl acetate mixtures may improve purity for crystalline batches . Advanced techniques like preparative HPLC are employed for analytical-grade material.

Applications in Organic Synthesis

Cross-Coupling Reactions

The compound serves as a boronic ester precursor in Suzuki-Miyaura couplings, enabling C–C bond formation. Its steric profile suppresses homo-coupling side reactions, a common issue with less hindered boronic acids. For example, coupling with aryl halides in the presence of Pd(PPh3_3)4_4 achieves biaryl product yields exceeding 85% .

Table 1: Representative Suzuki-Miyaura Reaction Data

Aryl HalideCatalystYield (%)Reference
4-BromotoluenePd(OAc)2_292
2-IodonaphthalenePdCl2_2(dppf)88

Functional Group Transformations

The boron center participates in alkoxyboration and hydroboration reactions. For instance, treatment with terminal alkynes in the presence of Cu(I) catalysts yields propargylboronates, intermediates in natural product synthesis .

Physicochemical Characterization

Spectroscopic Data

  • 1H^1\text{H} NMR (500 MHz, CDCl3_3): δ 7.40 (t, J=7.5HzJ = 7.5 \, \text{Hz}, 2H), 7.33 (d, J=6.9HzJ = 6.9 \, \text{Hz}, 1H), 1.25 (s, 24H, tetramethyl groups).

  • 19F^{19}\text{F} NMR: δ -112.5 ppm (singlet, aromatic F) .

Thermodynamic Properties

Though experimental melting/boiling points are unreported, computational models (DFT, B3LYP/6-31G*) predict a melting range of 98–102°C and a decomposition temperature above 250°C.

"The integration of boron into organic frameworks continues to redefine the boundaries of synthetic chemistry." — Adapted from .

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